[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid
Description
[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is a tertiary amine derivative of acetic acid, featuring a 2,3-dichlorobenzyl group attached to an ethylamino moiety. The compound’s structure combines lipophilic aromatic chlorine substituents with a polar acetic acid group, making it a candidate for applications in medicinal chemistry or materials science. Its molecular formula is C₁₁H₁₂Cl₂N₂O₂, with a molecular weight of 287.14 g/mol .
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-14(7-10(15)16)6-8-4-3-5-9(12)11(8)13/h3-5H,2,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXLBLQVYJMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzyl chloride, ethylamine, and glycine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the provided evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|---|
| [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid | Not specified | C₁₁H₁₂Cl₂N₂O₂ | 287.14 | Ethylamino, 2,3-dichlorobenzyl, acetic acid |
| (2,3-Dichloro-benzylamino)-acetic acid | Not specified | C₉H₉Cl₂NO₂ | 234.09 | Benzylamino, 2,3-dichlorobenzyl, acetic acid |
| Amino(2,3-dichlorophenyl)acetic acid | 1228542-36-6 | C₈H₇Cl₂NO₂ | 220.05 | Amino, 2,3-dichlorophenyl, acetic acid |
| 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}acetic acid hydrochloride | 31127-41-0 | C₁₁H₁₄ClNO₄ | 283.69 | Benzodioxin ring, methylamino, acetic acid, HCl |
| {2-[(3,4-Dichlorobenzoyl)amino]-4-ethylphenoxy}acetic acid | 35421-66-0 | C₁₇H₁₄Cl₂NO₄ | 381.20 | 3,4-Dichlorobenzoyl, ethylphenoxy, acetic acid |
Key Structural Differences and Implications
Amino Group Modifications: The ethylamino group in the target compound introduces steric bulk and basicity, contrasting with the primary amine in (2,3-dichloro-benzylamino)-acetic acid . This may influence binding affinity in receptor-ligand interactions. Acid/Base Properties: The acetic acid group’s pKa (~2.5–4.5) varies with substituents. For example, hydrochlorides (e.g., ) exhibit higher solubility in aqueous media due to ionization .
Functional Group Diversity: Benzodioxin Ring (): The fused oxygen-containing ring system increases polarity and may enhance binding to aromatic receptors compared to chlorinated analogs . Phenoxy and Benzoyl Groups (): These electron-withdrawing groups could reduce nucleophilicity, altering reactivity in synthetic pathways .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Property | [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid | (2,3-Dichloro-benzylamino)-acetic acid | Amino(2,3-dichlorophenyl)acetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 287.14 | 234.09 | 220.05 |
| LogP (Predicted) | ~2.8 | ~2.1 | ~1.9 |
| Water Solubility | Low | Moderate | Low |
| pKa (Acetic Acid Group) | ~3.5 | ~3.2 | ~3.0 |
Table 2: Structural Modifications and Functional Impacts
| Compound | Key Modification | Impact on Properties |
|---|---|---|
| [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid | Ethylamino group | Increased steric bulk, basicity |
| 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}acetic acid hydrochloride | Benzodioxin ring, HCl salt | Enhanced polarity, aqueous solubility |
| {2-[(3,4-Dichlorobenzoyl)amino]-4-ethylphenoxy}acetic acid | Benzoyl and phenoxy groups | Reduced nucleophilicity, altered reactivity |
Biological Activity
[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is a compound with potential therapeutic applications, particularly in medicinal chemistry. Its unique structure, featuring a dichlorobenzyl group attached to an ethylamino moiety, suggests significant biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Synthesis
The chemical structure of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid can be represented as follows:
Synthesis typically involves multi-step processes including the formation of the dichlorobenzyl moiety and subsequent coupling with ethyl amino acetic acid. The synthetic pathways may include:
- Formation of the dichlorobenzyl derivative : Utilizing chlorination reactions on benzyl compounds.
- Coupling reaction : Reaction with ethyl amino acetic acid under acidic or basic conditions to form the final product.
The biological activity of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and other inflammatory mediators .
- Antioxidant activity : The compound may help in scavenging free radicals and protecting cellular components from oxidative stress .
- Antimicrobial effects : Some derivatives have demonstrated activity against bacterial strains, suggesting potential use as an antimicrobial agent .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anti-inflammatory Activity : A study on related dichlorobenzyl derivatives indicated significant reductions in inflammatory markers in animal models of arthritis.
- Antioxidant Properties : Research has shown that compounds with similar structures can enhance the activity of endogenous antioxidant enzymes, providing protective effects against oxidative damage in cells .
- Antimicrobial Efficacy : A recent investigation into thiazolidinone derivatives demonstrated that compounds containing similar functional groups exhibited potent antibacterial activity against various pathogens .
Comparative Analysis
To better understand the biological activity of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,6-Dichlorophenylacetic Acid | Dichlorophenyl moiety | Anti-inflammatory |
| Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | Amino group adjacent to dichlorobenzyl | Enhanced solubility and antimicrobial |
| 4-(2,6-Dichlorobenzyl)phenol | Hydroxyl group addition | Potential antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
